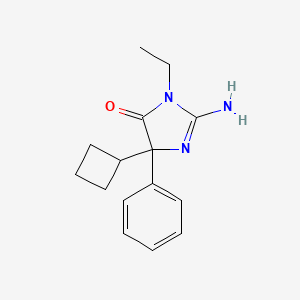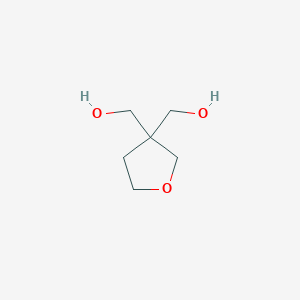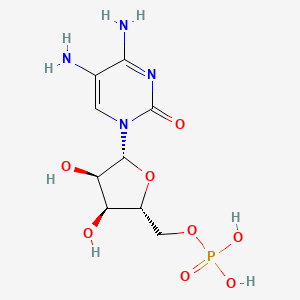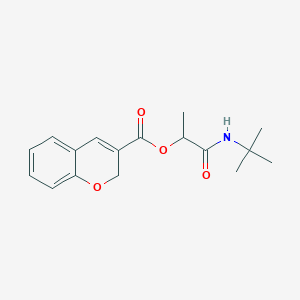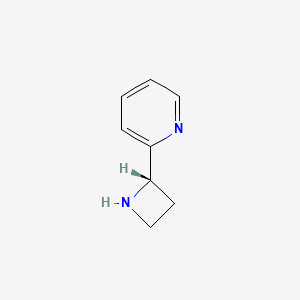
(S)-2-(Azetidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Azetidin-2-yl)pyridine is a chiral compound that features both an azetidine ring and a pyridine ring. The presence of these two functional groups makes it an interesting molecule for various chemical and biological applications. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Azetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor containing a nitrogen atom and a leaving group. The reaction conditions often involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include continuous flow chemistry or the use of catalytic processes to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Azetidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide, while substitution could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
(S)-2-(Azetidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-(Azetidin-2-yl)pyridine depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved would depend on the nature of these interactions and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Azetidin-2-yl)pyridine: The enantiomer of (S)-2-(Azetidin-2-yl)pyridine, with a different three-dimensional arrangement.
2-(Pyrrolidin-2-yl)pyridine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
2-(Piperidin-2-yl)pyridine: Another related compound with a piperidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an azetidine and a pyridine ring. This combination of features can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-[(2S)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-5-9-7(3-1)8-4-6-10-8/h1-3,5,8,10H,4,6H2/t8-/m0/s1 |
Clé InChI |
HJZDRJCJLHAPQR-QMMMGPOBSA-N |
SMILES isomérique |
C1CN[C@@H]1C2=CC=CC=N2 |
SMILES canonique |
C1CNC1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


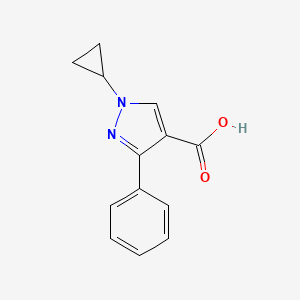


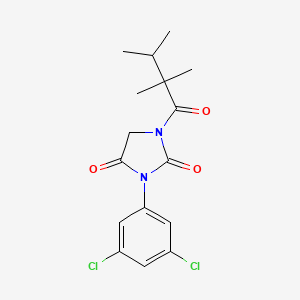
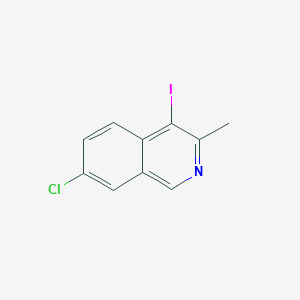
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)

![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

